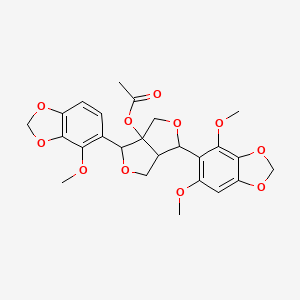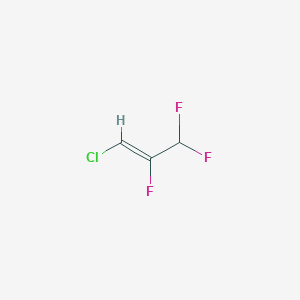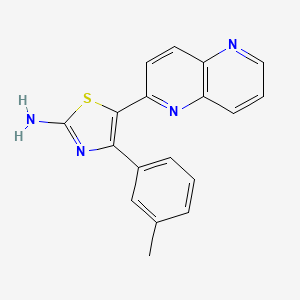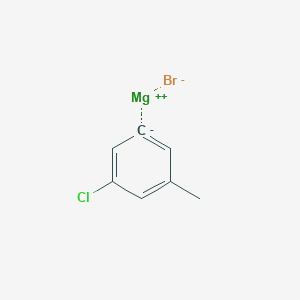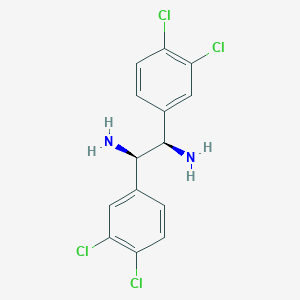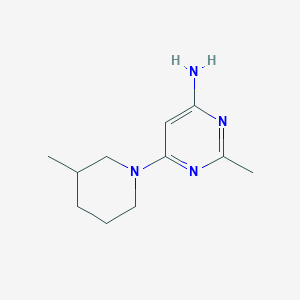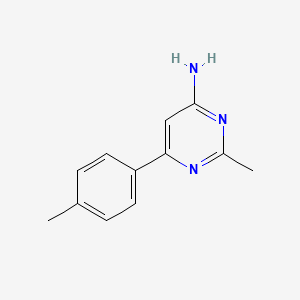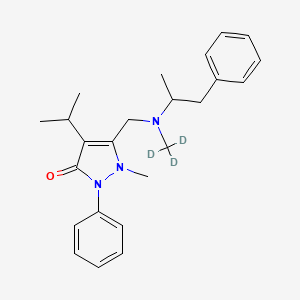
Famprofazone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Famprofazone-d3 is a deuterated form of famprofazone, a nonsteroidal anti-inflammatory agent belonging to the pyrazolone series. It is known for its analgesic, anti-inflammatory, and antipyretic effects. This compound is often used in scientific research due to its stable isotopic labeling, which aids in various analytical and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of famprofazone-d3 involves the incorporation of deuterium atoms into the famprofazone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated methyl iodide (CD3I) can be used to methylate the nitrogen atom in the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the incorporation of deuterium atoms at the desired positions.
Análisis De Reacciones Químicas
Types of Reactions
Famprofazone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert this compound to its reduced forms. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions involve the replacement of functional groups in this compound. For example, halogenation can introduce halogen atoms into the molecule using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2), methyl iodide (CH3I)
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of reduced derivatives with lower oxidation states
Substitution: Formation of halogenated and alkylated derivatives
Aplicaciones Científicas De Investigación
Famprofazone-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Metabolic Studies: this compound is used to study the metabolic pathways and identify metabolites in biological systems. Its deuterated form allows for precise tracking using mass spectrometry.
Pharmacokinetic Studies: The compound is used to investigate the absorption, distribution, metabolism, and excretion (ADME) of famprofazone in the body.
Analytical Chemistry: this compound serves as an internal standard in various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Drug Development: It is used in the development and testing of new pharmaceutical formulations to ensure accurate dosing and efficacy.
Mecanismo De Acción
Famprofazone-d3 exerts its effects through several mechanisms:
Inhibition of Cyclooxygenase (COX): this compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. This leads to reduced inflammation, pain, and fever.
Metabolism to Active Metabolites: this compound is metabolized in the body to produce active metabolites, including methamphetamine and amphetamine. These metabolites contribute to its analgesic and stimulant effects.
Interaction with Receptors: The compound interacts with various receptors in the body, including adrenergic and dopaminergic receptors, to exert its pharmacological effects.
Comparación Con Compuestos Similares
Famprofazone-d3 can be compared with other similar compounds in the pyrazolone series, such as:
Phenylbutazone: Another nonsteroidal anti-inflammatory drug with similar analgesic and anti-inflammatory properties. phenylbutazone has a different metabolic profile and is associated with more severe side effects.
Metamizole: Known for its potent analgesic and antipyretic effects, metamizole has a different mechanism of action and is used in different clinical settings.
Antipyrine: A pyrazolone derivative with analgesic and antipyretic properties, antipyrine is used primarily for its diagnostic applications in liver function tests.
This compound is unique due to its deuterated form, which provides advantages in analytical and metabolic studies. Its stable isotopic labeling allows for precise tracking and quantification in various research applications.
Propiedades
Fórmula molecular |
C24H31N3O |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3 |
Clave InChI |
GNUXVOXXWGNPIV-GKOSEXJESA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C)C(C)CC3=CC=CC=C3 |
SMILES canónico |
CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


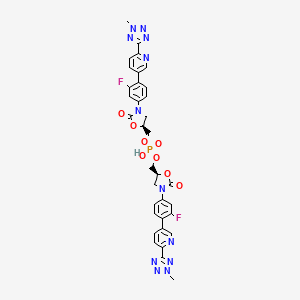
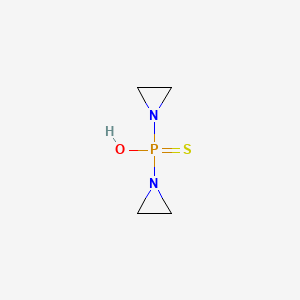
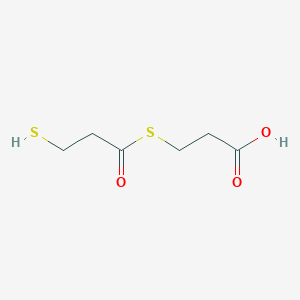


![8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13440810.png)
